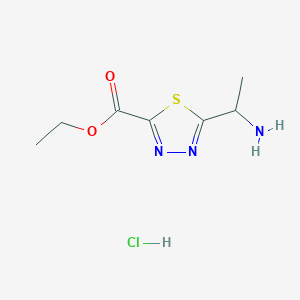

ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride

Description

Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl carboxylate group at position 2 and a 1-aminoethyl moiety at position 5, in its protonated hydrochloride form.

Properties

IUPAC Name |

ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S.ClH/c1-3-12-7(11)6-10-9-5(13-6)4(2)8;/h4H,3,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYQUTTWDOBJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazides with Carboxylic Acid Derivatives

Thiosemicarbazides react with carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of dehydrating agents to form 1,3,4-thiadiazoles. For example, 2-amino-5-substituted-1,3,4-thiadiazoles are synthesized via a solid-phase reaction using phosphorus pentachloride (PCl₅) as a cyclization agent. This method achieves yields exceeding 91% under mild conditions, avoiding toxic reagents like POCl₃.

-

Combine equimolar quantities of thiosemicarbazide, carboxylic acid, and PCl₅.

-

Grind the mixture at room temperature until complete reaction.

-

Neutralize with alkaline solution (pH 8–8.2), filter, and recrystallize.

For ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate, Lawesson’s reagent facilitates cyclization of ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate in tetrahydrofuran (THF) at 75°C, yielding 28% after purification.

1,3-Dipolar Cycloaddition Reactions

Hydrazonoyl halides participate in 1,3-dipolar cycloadditions with thiocarbonyl compounds to construct the thiadiazole core. For instance, hydrazonoyl chloride derivatives react with 1,3,4-thiadiazole-2(3H)-thiones to form fused thiadiazole systems. This method is advantageous for introducing substituents at the 5-position.

Introducing the 1-Aminoethyl Substituent

The 1-aminoethyl group at position 5 requires strategic functionalization. Two validated approaches include:

Post-Cyclization Alkylation

After forming the thiadiazole core, alkylation with bromoethylamine or its protected derivatives introduces the aminoethyl group. For example:

-

React ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate with 1-bromo-2-aminoethane in the presence of a base (e.g., K₂CO₃).

-

Protect the amine group during alkylation using tert-butoxycarbonyl (Boc) to prevent side reactions.

-

Deprotect with hydrochloric acid to yield the hydrochloride salt.

Optimization Note : Alkylation efficiency depends on solvent polarity and temperature. Dimethylformamide (DMF) at 60°C typically achieves higher yields.

In Situ Formation via Schiff Base Intermediates

Schiff base formation followed by reduction provides an alternative route:

-

Condense ethyl 5-formyl-1,3,4-thiadiazole-2-carboxylate with ammonium acetate to form an imine.

-

Reduce the imine using NaBH₄ or H₂/Pd-C to yield the primary amine.

Critical Reaction Parameters and Yield Optimization

Key Findings :

-

Lawesson’s reagent outperforms PCl₅ in cyclization reactions involving ester functionalities.

-

Over-neutralization (pH > 8.5) hydrolyzes the thiadiazole ring, reducing yields.

Alternative Synthetic Pathways and Mechanistic Insights

Hydrazonoyl Halide Route

Hydrazonoyl halides (e.g., 3a–f ) react with thiohydrazonates to form intermediates that cyclize into thiadiazoles. For example, ethyl 5-((1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (7a ) forms via nitrilimine cycloaddition. Adapting this method could involve substituting the phenyl group with an aminoethyl moiety.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

PPE enables a one-pot reaction between thiosemicarbazide and carboxylic acids, bypassing toxic reagents. For 2-amino-1,3,4-thiadiazoles, PPE (20 g per 5 mmol acid) in chloroform achieves cyclodehydration. Scaling this method for aminoethyl derivatives requires optimizing the carboxylic acid precursor.

Structural Validation and Analytical Data

Post-synthetic characterization is critical for confirming the target structure:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and other heterocyclic compounds

Scientific Research Applications

Chemical Composition

- IUPAC Name : Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate; hydrochloride

- Molecular Formula : C7H11N3O2S·ClH

- Molecular Weight : 237.70 g/mol

Structural Features

The compound features a thiadiazole ring, which is known for its biological activity. The presence of the aminoethyl group enhances its reactivity and interaction with biological targets.

Medicinal Chemistry

Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride has shown promising potential in medicinal applications:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. It acts by inhibiting specific enzymes essential for bacterial growth.

- Anticancer Properties : Preliminary research suggests that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Material Science

In addition to its medicinal uses, this compound serves as a valuable building block in material science:

- Synthesis of New Polymers : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Catalyst Development : this compound can function as a catalyst in various organic reactions, improving reaction rates and yields.

Chemical Reactions

The compound is capable of undergoing several chemical transformations:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can yield other heterocyclic structures.

- Substitution Reactions : The amino group allows for nucleophilic substitution reactions that can further diversify its chemical applications.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research conducted at a prominent cancer research institute investigated the effects of this compound on human cancer cell lines. The findings revealed that it significantly reduced cell viability in breast cancer cells by inducing apoptosis through the activation of caspase pathways. This positions the compound as a candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Observations :

- Substituent Bulk and Polarity: Bulky substituents (e.g., coumarin hydrazones in ) correlate with higher melting points (214–242°C), likely due to enhanced intermolecular interactions. In contrast, simpler substituents like chloro or amino groups result in lower melting points or unmeasured values .

- Hydrochloride Salts: Protonation of the amino group (as in the target compound) increases solubility in polar solvents compared to neutral analogues like ethyl 5-chloro derivatives .

Biological Activity

Ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound features a thiadiazole ring, which is known for its diverse biological properties.

- Molecular Formula : CHNOS

- Molecular Weight : 201.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various cellular pathways involved in growth and proliferation.

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity. This compound has shown efficacy against various bacterial strains including E. coli and Salmonella typhi, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Thiadiazole derivatives have been linked to cytostatic effects in certain cancer cell lines. Studies have suggested that modifications to the thiadiazole structure can enhance its potency against tumor cells .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. The presence of the thiadiazole ring is believed to contribute to this activity by inhibiting inflammatory mediators .

Study on Anticonvulsant Activity

A systematic investigation into the anticonvulsant properties of thiadiazole derivatives revealed that certain compounds exhibited significant activity in animal models. Specifically, compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, demonstrating promising results in reducing seizure frequency .

Antioxidant Activity Assessment

In addition to antimicrobial and anticancer activities, research has highlighted the antioxidant potential of this compound. A study reported that derivatives showed substantial free radical scavenging activity, suggesting their utility in preventing oxidative stress-related diseases .

Comparative Analysis of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-(1-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride, and what key parameters influence reaction efficiency?

- Methodological Answer : The compound is synthesized via cyclization reactions involving thiosemicarbazides or hydrazine derivatives with acyl chlorides or carboxylic acids under acidic conditions. For example, refluxing with POCl₃ at 90°C for 3 hours facilitates cyclization, followed by pH adjustment (8–9) with ammonia to precipitate the product . Critical parameters include reaction temperature, stoichiometry of POCl₃ (3:1 molar ratio to substrate), and solvent selection (e.g., DMSO/water for recrystallization) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify the thiadiazole ring and ethyl/aminoethyl substituents.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 263.05 for the free base).

- X-ray crystallography for absolute stereochemical assignment if chiral centers are present .

Q. What biological activities are reported for structurally analogous 1,3,4-thiadiazole derivatives?

- Methodological Answer : Analogous compounds exhibit antimicrobial, anti-inflammatory, and anticancer activities. For example:

- 2-Amino-5-(3-chlorophenyl)-1,3,4-thiadiazole shows MIC values of 8–16 µg/mL against S. aureus .

- 5-(4-Methylphenyl)-1,3,4-thiadiazole-2-carboxylic acid inhibits COX-2 with IC₅₀ = 12 µM .

- Structure-activity relationship (SAR) studies highlight the importance of the aminoethyl group for membrane permeability .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under green chemistry principles?

- Methodological Answer :

- Replace POCl₃ with eco-friendly cyclizing agents (e.g., SiO₂-supported HCl under microwave irradiation) to reduce hazardous waste .

- Employ solvent-free conditions or switch to biodegradable solvents (e.g., cyclopentyl methyl ether).

- Use DoE (Design of Experiments) to model interactions between temperature, catalyst loading, and reaction time .

Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives across studies?

- Methodological Answer :

- Standardize assay protocols : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly impact IC₅₀ values .

- Control for stereochemistry : Chiral impurities (>5%) in racemic mixtures can skew dose-response curves .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies and identify confounding variables .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?

- Methodological Answer :

- Transcriptomics : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) post-treatment.

- Molecular docking : Model interactions with validated targets (e.g., tubulin or topoisomerase II) using AutoDock Vina .

- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. What computational methods are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- Methodological Answer :

- QSAR models : Train on datasets like ChEMBL to predict logP (2.1 ± 0.3) and aqueous solubility (-3.2 logS).

- Molecular dynamics simulations : Assess blood-brain barrier penetration (e.g., PMF calculations for lipid bilayer interactions) .

- CYP450 inhibition assays : Use in silico tools (e.g., SwissADME) to prioritize in vitro testing for hepatic metabolism .

Q. How can researchers validate the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C for 24h, then quantify degradation products via LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>180°C indicates suitability for oral formulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.